![molecular formula C15H14FN5O3S B7547590 N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT is a sulfonamide derivative that has been synthesized using various methods, and its unique chemical structure has led to its investigation for use in therapeutic and research applications.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide varies depending on its application. As a fluorescent probe, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide can bind to specific molecules or structures in biological systems, allowing for their visualization. As an inhibitor of carbonic anhydrase, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide can bind to the active site of the enzyme, preventing its activity. As a tool to study voltage-gated sodium channels, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide can bind to specific sites on the channel, allowing for the investigation of its function.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase plays a role in the regulation of pH in the body, and the inhibition of its activity can lead to changes in pH levels. Additionally, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has been shown to have an effect on the function of voltage-gated sodium channels, which play a role in the generation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has several advantages for use in laboratory experiments, including its fluorescent properties, which allow for visualization of biological systems. Additionally, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide is relatively easy to synthesize and purify, making it accessible for use in various applications. However, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide also has limitations, including its potential toxicity and the need for further investigation into its safety and efficacy.
Future Directions
There are many potential future directions for the investigation of N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide, including its use as a therapeutic agent for the treatment of various diseases. Additionally, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide could be used as a tool for the investigation of various biological systems, including the role of voltage-gated sodium channels in neurological disorders. Further investigation into the safety and efficacy of N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide is needed to fully understand its potential applications.
Synthesis Methods
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-(5-methyltetrazol-1-yl)aniline with 4-methoxybenzenesulfonyl chloride in the presence of a base. The reaction can be carried out in various solvents, including dichloromethane, toluene, and acetonitrile. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has been investigated for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological systems. N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. Additionally, N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide has been used as a tool to study the function of voltage-gated sodium channels.
properties
IUPAC Name |
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c1-10-17-19-20-21(10)11-3-8-14(16)15(9-11)18-25(22,23)13-6-4-12(24-2)5-7-13/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXSNCKWLMNYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide |
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